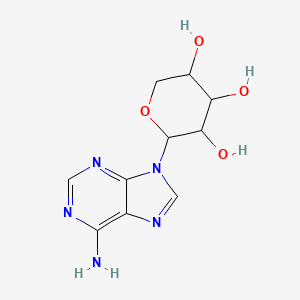
Adenine, 9-beta-D-ribopyranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl-, can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond. Another method includes the use of protected ribose derivatives, which are then deprotected to yield the final product .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microorganisms such as Streptomyces antibioticus. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to form inosine.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as halogenation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
Applications De Recherche Scientifique
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in cellular energy transfer as part of adenosine triphosphate (ATP).
Medicine: Used in the treatment of certain cardiovascular conditions and as an antiarrhythmic agent.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including modulation of neurotransmitter release, vasodilation, and regulation of cardiac function. The binding of adenosine to its receptors can lead to the activation or inhibition of downstream signaling pathways, depending on the receptor subtype .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine: Similar structure but with a hydroxyl group replacing the amino group on the adenine ring.
Deoxyadenosine: Similar structure but with a hydrogen atom replacing the hydroxyl group on the ribose moiety.
Vidarabine: An antiviral compound with a similar structure but with an arabinose sugar instead of ribose.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions makes it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
18031-28-2 |
|---|---|
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
Clé InChI |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


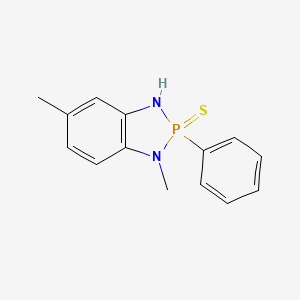
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
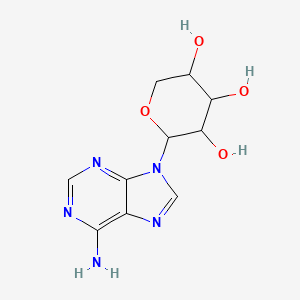
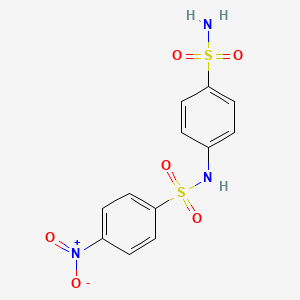
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
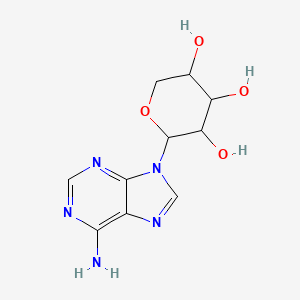
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
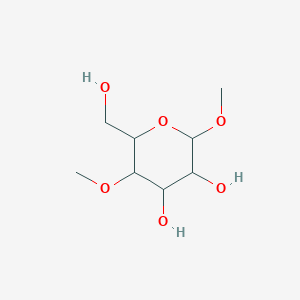
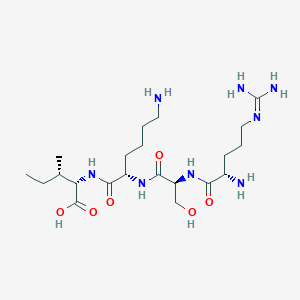
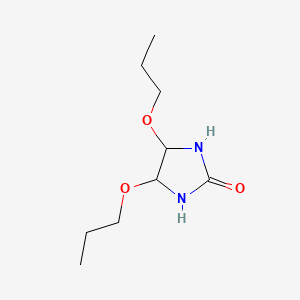
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
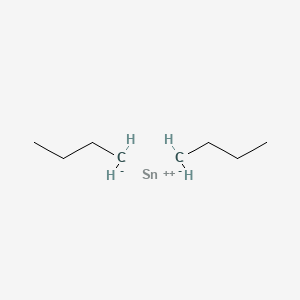

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
